1,2,3a,4,5,9b-Hexahydro-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride
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Overview
Description
3-Methyl-9b-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9b-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. The reaction yields the corresponding tricyclic indole in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis to ensure high yield and purity, along with cost-effective and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-9b-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-Methyl-9b-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-9b-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a simpler structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
3-Methyl-9b-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Properties
CAS No. |
32920-66-4 |
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Molecular Formula |
C16H24ClN |
Molecular Weight |
265.82 g/mol |
IUPAC Name |
3-methyl-9b-propyl-2,3a,4,5-tetrahydro-1H-benzo[e]indole;hydrochloride |
InChI |
InChI=1S/C16H23N.ClH/c1-3-10-16-11-12-17(2)15(16)9-8-13-6-4-5-7-14(13)16;/h4-7,15H,3,8-12H2,1-2H3;1H |
InChI Key |
XWGHLUTUUOEYSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CCN(C1CCC3=CC=CC=C23)C.Cl |
Origin of Product |
United States |
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